molecular formula C15H14O2S B3099849 (2E)-1-(2-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one CAS No. 1354942-44-1

(2E)-1-(2-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

Cat. No. B3099849
CAS RN: 1354942-44-1
M. Wt: 258.3 g/mol
InChI Key: MPMAMVMIVNVNNU-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(2-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 2'-Methoxy-3'-methyl-4'-thiophenylchalcone and is a member of the chalcone family. Chalcones are known for their diverse biological activities, such as anti-inflammatory, anti-cancer, anti-microbial, and anti-parasitic properties.

Mechanism of Action

The mechanism of action of (2E)-1-(2-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is not fully understood. However, it has been suggested that the compound exerts its biological activity by modulating various signaling pathways. For example, the anti-inflammatory activity of the compound is believed to be mediated through the inhibition of the NF-κB signaling pathway. The anti-cancer activity of the compound is believed to be mediated through the induction of apoptosis and cell cycle arrest.
Biochemical and physiological effects:
(2E)-1-(2-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one has been shown to exert various biochemical and physiological effects. These effects include the inhibition of pro-inflammatory cytokines, induction of apoptosis, and modulation of various signaling pathways.

Advantages and Limitations for Lab Experiments

(2E)-1-(2-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit significant biological activity. However, the compound also has some limitations. For example, its solubility in water is relatively low, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of (2E)-1-(2-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one. One potential direction is to further explore its anti-inflammatory activity and its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Another potential direction is to investigate its anti-cancer activity in other types of cancer cells. Additionally, the compound could be modified to improve its solubility and bioavailability, which could enhance its potential clinical applications.

Scientific Research Applications

(2E)-1-(2-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one has been extensively studied for its potential applications in various fields of scientific research. It has been reported to possess anti-inflammatory, anti-cancer, and anti-microbial properties.
Anti-inflammatory activity: In a study conducted by Deepa et al. (2016), the anti-inflammatory activity of (2E)-1-(2-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one was evaluated in vitro and in vivo. The results showed that the compound exhibited significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Anti-cancer activity: (2E)-1-(2-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one has also been reported to possess anti-cancer activity. In a study conducted by Lee et al. (2015), the compound was found to induce apoptosis in human cervical cancer cells.
Anti-microbial activity: In a study conducted by Oluwafemi et al. (2013), the anti-microbial activity of (2E)-1-(2-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one was evaluated against various bacterial and fungal strains. The results showed that the compound exhibited significant anti-microbial activity against all the tested strains.

properties

IUPAC Name

(E)-1-(2-methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-11-9-10-18-15(11)8-7-13(16)12-5-3-4-6-14(12)17-2/h3-10H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMAMVMIVNVNNU-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=CC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C/C(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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